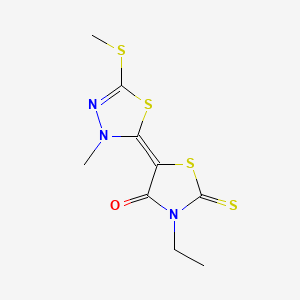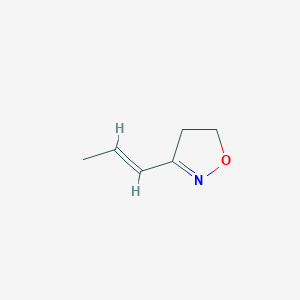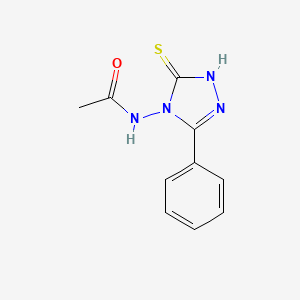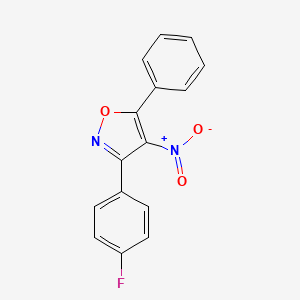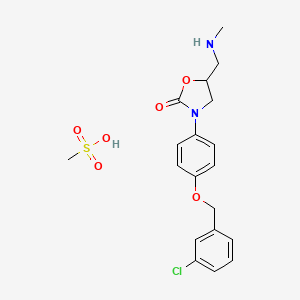
2-Oxazolidinone, 3-(4-((3-chlorophenyl)methoxy)phenyl)-5-((methylamino)methyl)-, monomethanesulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-((3-Chlorobenzyl)oxy)phenyl)-5-((methylamino)methyl)oxazolidin-2-one methanesulfonate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of aromatic and heterocyclic elements, making it a subject of study for its potential biological and chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-((3-Chlorobenzyl)oxy)phenyl)-5-((methylamino)methyl)oxazolidin-2-one methanesulfonate typically involves multiple steps:
Formation of the Oxazolidinone Core: The oxazolidinone core can be synthesized through the cyclization of an amino alcohol with a carbonyl compound under acidic or basic conditions.
Introduction of the Chlorobenzyl Group: The chlorobenzyl group can be introduced via a nucleophilic substitution reaction, where a suitable leaving group on the benzyl moiety is replaced by the chlorobenzyl group.
Attachment of the Methanesulfonate Group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as crystallization or chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aromatic rings or the methylamino group.
Reduction: Reduction reactions can target the oxazolidinone ring or the chlorobenzyl group.
Substitution: The aromatic rings can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
Oxidation: Products may include quinones or other oxidized aromatic derivatives.
Reduction: Reduced forms of the oxazolidinone or chlorobenzyl groups.
Substitution: Various substituted aromatic compounds depending on the reagents used.
科学研究应用
Chemistry
In chemistry, this compound is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
Biologically, the compound may exhibit interesting interactions with biological molecules due to its aromatic and heterocyclic components. It could be investigated for potential bioactivity, including antimicrobial or anticancer properties.
Medicine
In medicine, derivatives of this compound might be explored for their therapeutic potential. The presence of the oxazolidinone ring is particularly noteworthy, as similar structures are found in some antibiotics.
Industry
Industrially, the compound could be used in the development of new materials or as a precursor in the synthesis of pharmaceuticals or agrochemicals.
作用机制
The mechanism of action of 3-(4-((3-Chlorobenzyl)oxy)phenyl)-5-((methylamino)methyl)oxazolidin-2-one methanesulfonate would depend on its specific application. For instance, if it exhibits antimicrobial properties, it might inhibit bacterial protein synthesis by binding to the bacterial ribosome. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.
相似化合物的比较
Similar Compounds
Linezolid: An oxazolidinone antibiotic with a similar core structure.
Tedizolid: Another oxazolidinone antibiotic with enhanced potency.
Uniqueness
What sets 3-(4-((3-Chlorobenzyl)oxy)phenyl)-5-((methylamino)methyl)oxazolidin-2-one methanesulfonate apart is the specific combination of the chlorobenzyl and methanesulfonate groups, which may confer unique chemical and biological properties not seen in other oxazolidinone derivatives.
属性
CAS 编号 |
84269-97-6 |
|---|---|
分子式 |
C19H23ClN2O6S |
分子量 |
442.9 g/mol |
IUPAC 名称 |
3-[4-[(3-chlorophenyl)methoxy]phenyl]-5-(methylaminomethyl)-1,3-oxazolidin-2-one;methanesulfonic acid |
InChI |
InChI=1S/C18H19ClN2O3.CH4O3S/c1-20-10-17-11-21(18(22)24-17)15-5-7-16(8-6-15)23-12-13-3-2-4-14(19)9-13;1-5(2,3)4/h2-9,17,20H,10-12H2,1H3;1H3,(H,2,3,4) |
InChI 键 |
WQWXUPMCRORTRU-UHFFFAOYSA-N |
规范 SMILES |
CNCC1CN(C(=O)O1)C2=CC=C(C=C2)OCC3=CC(=CC=C3)Cl.CS(=O)(=O)O |
相关CAS编号 |
73423-36-6 (Parent) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-((6-Nitrobenzo[d][1,3]dioxol-5-yl)methylene)dihydrofuran-2(3H)-one](/img/structure/B12913604.png)
![Imidazo[1,2-a]pyrazin-8-amine, N-methyl-3-[4-(trifluoromethoxy)phenyl]-](/img/structure/B12913616.png)

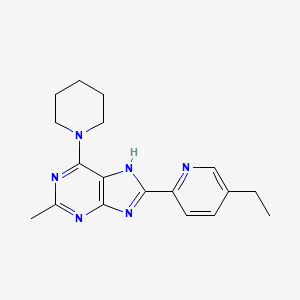
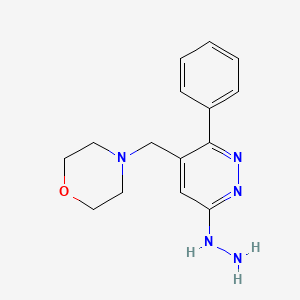
![(3-Amino-6,7-dihydro[1,2]oxazolo[4,3-c]pyridin-5(4H)-yl)(4-chlorophenyl)methanone](/img/structure/B12913653.png)
